molecular formula C19H25NO B1437558 N-[2-(Isopentyloxy)benzyl]-4-methylaniline CAS No. 1040688-96-7

N-[2-(Isopentyloxy)benzyl]-4-methylaniline

Cat. No.: B1437558
CAS No.: 1040688-96-7
M. Wt: 283.4 g/mol
InChI Key: ULMOHSXYJMETSW-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-[2-(Isopentyloxy)benzyl]-4-methylaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions can be carried out using a variety of nucleophiles or electrophiles, depending on the specific functional groups present in the compound. The major products formed from these reactions will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(Isopentyloxy)benzyl]-4-methylaniline is primarily used in biochemical research, particularly in the field of proteomics Proteomics is the large-scale study of proteins, including their structures and functions This compound can be used as a biochemical tool to study protein interactions, modifications, and functions

Mechanism of Action

The specific mechanism of action of N-[2-(Isopentyloxy)benzyl]-4-methylaniline is not well-documented in the literature. like many other biochemical tools, it is likely to exert its effects by interacting with specific molecular targets, such as proteins or enzymes. These interactions can lead to changes in the structure or function of the target molecules, which can then be studied to gain insights into their biological roles and mechanisms of action.

Comparison with Similar Compounds

N-[2-(Isopentyloxy)benzyl]-4-methylaniline can be compared to other similar compounds, such as N-[4-(Isopentyloxy)benzyl]-2-butanamine . Both compounds share a similar structural motif, with an isopentyloxy group attached to a benzyl ring. the specific functional groups and overall structure of each compound can lead to differences in their chemical properties and biological activities. For example, N-[4-(Isopentyloxy)benzyl]-2-butanamine has a molecular formula of C16H27NO and a molecular weight of 249.39 . These differences can affect the compounds’ reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

4-methyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-15(2)12-13-21-19-7-5-4-6-17(19)14-20-18-10-8-16(3)9-11-18/h4-11,15,20H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMOHSXYJMETSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206624
Record name 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040688-96-7
Record name 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040688-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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